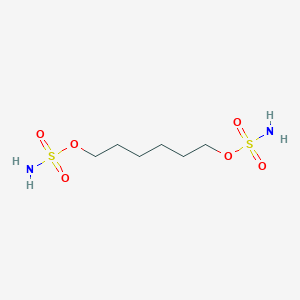
6-sulfamoyloxyhexyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfamoyloxyhexyl sulfamate is an organosulfur compound that features two sulfamate groups attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Sulfamoyloxyhexyl sulfamate can be synthesized through the reaction of hexyl alcohol with sulfamoyl chloride under mild phase-transfer conditions . This method involves the use of a phase-transfer catalyst to facilitate the reaction between the alcohol and the sulfamoyl chloride, leading to the formation of the sulfamate ester. The reaction typically proceeds at room temperature and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Sulfamoyloxyhexyl sulfamate undergoes various chemical reactions, including:
Oxidation: The sulfamate groups can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate groups to amines.
Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide amine complexes for sulfation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, amines, and substituted sulfamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Sulfamoyloxyhexyl sulfamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mechanism of Action
The mechanism of action of 6-sulfamoyloxyhexyl sulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
6-Sulfamoyloxyhexyl sulfamate can be compared with other similar compounds, such as sulfonamides and sulfonimidates . While all these compounds contain sulfur atoms, this compound is unique due to the presence of two sulfamate groups attached to a hexyl chain. This structural feature imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfoximines
Properties
Molecular Formula |
C6H16N2O6S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
6-sulfamoyloxyhexyl sulfamate |
InChI |
InChI=1S/C6H16N2O6S2/c7-15(9,10)13-5-3-1-2-4-6-14-16(8,11)12/h1-6H2,(H2,7,9,10)(H2,8,11,12) |
InChI Key |
AEARVEODHXFSKG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCOS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















